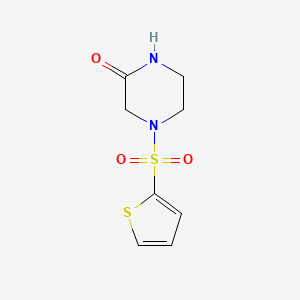

4-(Thiophen-2-ylsulfonyl)piperazin-2-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C8H10N2O3S2 |

|---|---|

Molecular Weight |

246.3 g/mol |

IUPAC Name |

4-thiophen-2-ylsulfonylpiperazin-2-one |

InChI |

InChI=1S/C8H10N2O3S2/c11-7-6-10(4-3-9-7)15(12,13)8-2-1-5-14-8/h1-2,5H,3-4,6H2,(H,9,11) |

InChI Key |

AODQUOZIEYEVNU-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CC(=O)N1)S(=O)(=O)C2=CC=CS2 |

Origin of Product |

United States |

Preparation Methods

Key Reaction Steps

-

Reagent Preparation :

-

Reaction Setup :

-

Purification :

Reaction Optimization

Example Yield : 60–85% under optimized conditions.

Coupling via Carbodiimide-Mediated Amidation

This method employs 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and 1-hydroxybenzotriazole (HOBt) to activate carboxyl groups for coupling, though its application to sulfonyl-piperazine systems is less direct.

Palladium-Catalyzed Cross-Coupling Reactions

Though less common for sulfonyl-piperazine systems, palladium-mediated methods are explored for complex intermediates.

Key Observations

-

Catalysts : Pd(OAc)₂ with phosphine ligands (e.g., PPh₃) enable C–S bond formation.

-

Limitations : Low yields (<30%) and competing side reactions (e.g., dehalogenation).

Deprotection and Functional Group Interconversion

Boc-protected piperazine intermediates are often deprotected to access the free amine for subsequent sulfonylation.

Deprotection Protocol

-

Conditions : 0–5°C for 1 hour, followed by neutralization with NaHCO₃.

-

Purification : Extract with DCM, dry over Na₂SO₄, and concentrate.

Yield : 69–94% for Boc-deprotection.

Comparative Analysis of Synthetic Routes

| Method | Advantages | Limitations | Yield Range |

|---|---|---|---|

| Direct Sulfonylation | High purity, scalable | Requires anhydrous conditions | 60–85% |

| Carbodiimide Coupling | Versatile for amide derivatives | Not directly applicable | N/A |

| Palladium Catalysis | Enables complex intermediates | Low yield, costly catalysts | <30% |

| Deprotection | Precise control over functional groups | Multiple steps required | 69–94% |

Structural Characterization and Validation

Critical analytical techniques ensure the identity and purity of This compound :

Q & A

Q. What are the recommended synthetic routes for 4-(Thiophen-2-ylsulfonyl)piperazin-2-one, and how can reaction yields be optimized?

Synthesis typically involves coupling thiophene-2-sulfonyl chloride with piperazin-2-one derivatives under basic conditions. Key steps include:

- Nucleophilic substitution : Piperazin-2-one reacts with thiophene-2-sulfonyl chloride in anhydrous solvents (e.g., dichloromethane) with triethylamine as a base .

- Catalyst optimization : Use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) can enhance reaction efficiency by stabilizing intermediates .

- Yield optimization : Purity is improved via recrystallization in ethanol/water mixtures or column chromatography (silica gel, ethyl acetate/hexane eluent) .

Q. How can the molecular structure of this compound be validated experimentally?

- X-ray crystallography : Single-crystal diffraction using programs like SHELX or ORTEP-3 confirms bond lengths, angles, and ring puckering .

- Spectroscopic analysis :

- NMR : H and C NMR identify sulfonyl and piperazine protons (e.g., δ 3.5–4.0 ppm for piperazine N–H) .

- FT-IR : Peaks at ~1150 cm (S=O stretch) and ~1650 cm (C=O stretch) confirm functional groups .

Q. What are the stability considerations for this compound under varying storage conditions?

- Light sensitivity : Store in amber vials to prevent photodegradation of the sulfonyl group .

- Moisture sensitivity : Use desiccants (e.g., silica gel) to avoid hydrolysis of the piperazin-2-one ring .

- Temperature : Long-term stability is maintained at −20°C in inert atmospheres (argon/nitrogen) .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the electronic properties and reactivity of this compound?

- Density Functional Theory (DFT) : Calculate HOMO/LUMO energies to assess nucleophilic/electrophilic sites. The Colle-Salvetti correlation-energy formula can model electron density distributions, particularly for the sulfonyl and carbonyl groups .

- Molecular docking : Simulate interactions with biological targets (e.g., enzymes) using software like AutoDock. Focus on hydrogen bonding between the sulfonyl group and receptor residues .

Q. What experimental strategies resolve contradictions in biological activity data (e.g., inconsistent IC50_{50}50 values)?

- Assay standardization : Use reference compounds (e.g., Nutlin-3 for MDM2 inhibition studies) to calibrate activity measurements .

- Control for solvent effects : DMSO concentration >1% may alter compound solubility and activity; use lower concentrations or alternative solvents (e.g., PEG-400) .

- Metabolic stability testing : Evaluate hepatic microsomal degradation to rule out false negatives due to rapid metabolism .

Q. How does the compound’s piperazin-2-one ring conformation influence its pharmacodynamic profile?

- Ring puckering analysis : Apply Cremer-Pople coordinates to quantify non-planarity of the piperazin-2-one ring. A "twist-boat" conformation may enhance binding to flat aromatic pockets in receptors .

- Dynamic NMR : Monitor ring-flipping kinetics to correlate conformational flexibility with biological half-life .

Methodological Challenges and Solutions

Q. Addressing low solubility in aqueous media for in vitro assays

- Co-solvent systems : Use 10% β-cyclodextrin to enhance solubility without disrupting cell membranes .

- Prodrug design : Introduce phosphate esters at the piperazine nitrogen for improved hydrophilicity, which hydrolyze in vivo .

Q. Differentiating sulfonyl group reactivity from similar derivatives (e.g., 4-(phenylsulfonyl)piperazin-2-one)

- Competitive kinetic studies : Compare reaction rates with nucleophiles (e.g., thiols) under identical conditions. The electron-withdrawing thiophene group accelerates sulfonyl substitution .

- XPS analysis : Sulfur 2p binding energy shifts confirm electronic effects of the thiophene ring on the sulfonyl moiety .

Critical Research Gaps

- Mechanistic studies : The exact role of the thiophene ring in modulating receptor affinity remains unclear. Isotope-labeled analogs (e.g., S-thiophene) could track biodistribution .

- Toxicity profiling : Limited data on off-target effects; prioritize high-content screening (HCS) for organelle-level toxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.